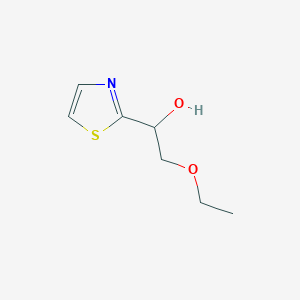
2-Ethoxy-1-(1,3-thiazol-2-yl)ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethoxy-1-(1,3-thiazol-2-yl)ethan-1-ol is a chemical compound with the molecular formula C7H11NO2S and a molecular weight of 173.23 g/mol . This compound features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The presence of the ethoxy group and the hydroxyl group attached to the ethan-1-ol moiety makes it an interesting compound for various chemical reactions and applications.
Vorbereitungsmethoden
The synthesis of 2-Ethoxy-1-(1,3-thiazol-2-yl)ethan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 2-bromoethanol with 2-mercaptothiazole in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired product .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
2-Ethoxy-1-(1,3-thiazol-2-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding alcohol or amine using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield 2-ethoxy-1-(1,3-thiazol-2-yl)ethanone, while reduction may produce 2-ethoxy-1-(1,3-thiazol-2-yl)ethanamine.
Wissenschaftliche Forschungsanwendungen
2-Ethoxy-1-(1,3-thiazol-2-yl)ethan-1-ol has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: The compound’s thiazole ring is of interest in the study of enzyme inhibitors and other biologically active molecules.
Wirkmechanismus
The mechanism of action of 2-Ethoxy-1-(1,3-thiazol-2-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anti-inflammatory activity. The exact molecular targets and pathways involved depend on the specific application and the structure of the compound .
Vergleich Mit ähnlichen Verbindungen
2-Ethoxy-1-(1,3-thiazol-2-yl)ethan-1-ol can be compared with other similar compounds, such as:
2-(1,3-thiazol-4-yl)ethan-1-ol: This compound has a similar structure but with the thiazole ring attached at a different position. It may exhibit different chemical and biological properties.
2-(1,3-thiazol-2-yl)ethanamine: This compound has an amine group instead of the ethoxy group, which can lead to different reactivity and applications.
2-(1,3-thiazol-2-yl)ethanol: This compound lacks the ethoxy group, which may affect its solubility and reactivity.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C7H11NO2S |
|---|---|
Molekulargewicht |
173.24 g/mol |
IUPAC-Name |
2-ethoxy-1-(1,3-thiazol-2-yl)ethanol |
InChI |
InChI=1S/C7H11NO2S/c1-2-10-5-6(9)7-8-3-4-11-7/h3-4,6,9H,2,5H2,1H3 |
InChI-Schlüssel |
QXONBCGEUVOYSK-UHFFFAOYSA-N |
Kanonische SMILES |
CCOCC(C1=NC=CS1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


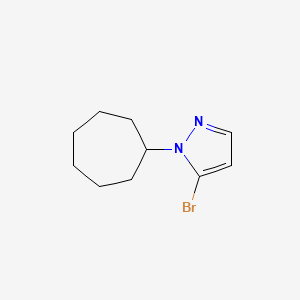

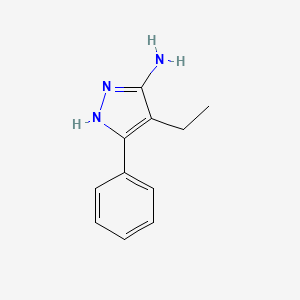
![(E)-7-(Hydroxymethylene)-1,4-dioxaspiro[4.5]decan-8-one](/img/structure/B13301757.png)
![5-Bromo-1-[(5-chlorothiophen-3-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13301778.png)
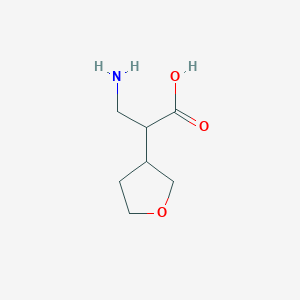
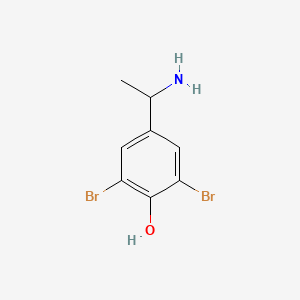
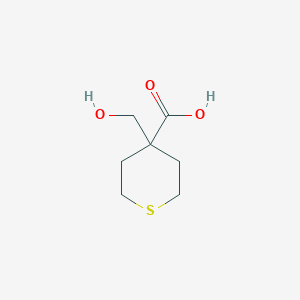

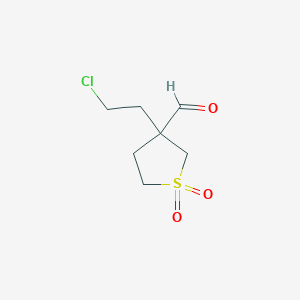

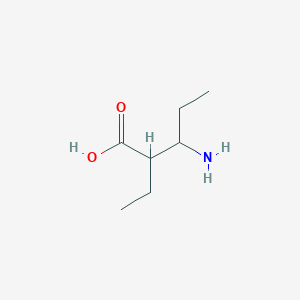
![2-(Propan-2-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13301808.png)
![4-[(Azetidin-3-yloxy)methyl]-1-methyl-1H-1,2,3-triazole](/img/structure/B13301813.png)
